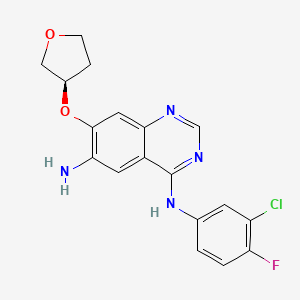

(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine

Description

(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine (CAS: 402855-03-2; molecular formula: C₁₈H₁₆ClFN₄O₂; molecular weight: 374.80 g/mol) is a chiral quinazoline derivative characterized by a 3-chloro-4-fluorophenyl group at the N4 position and a tetrahydrofuran-3-yloxy substituent at the 7-position of the quinazoline core . The compound’s stereochemistry (R-configuration at the tetrahydrofuran oxygen) distinguishes it from its S-enantiomer (CAS: 314771-76-1), which is structurally identical but differs in spatial orientation .

This compound serves as a critical intermediate in pharmaceutical synthesis. For example, it is a precursor to afatinib (a tyrosine kinase inhibitor for non-small cell lung cancer) and WXJ-103 (a ribociclib derivative under investigation for triple-negative breast cancer) . Its role in these syntheses highlights its importance in medicinal chemistry, particularly in targeting kinase pathways.

Properties

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQABKFYKJRXII-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activity. This compound belongs to the quinazoline family, which is known for various biological activities, including anticancer and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C18H16ClFN4O2

- Molecular Weight : 374.8 g/mol

- CAS Number : 314771-76-1

- IUPAC Name : 4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways. Quinazoline derivatives have been shown to target epidermal growth factor receptors (EGFR) and other receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound competes with ATP for binding to the kinase domain of RTKs, thereby inhibiting downstream signaling pathways.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in certain cancer cell lines, preventing further cell division.

Biological Assays and Efficacy

Numerous studies have evaluated the biological activity of this compound through various in vitro and in vivo assays.

In Vitro Studies

- Cell Viability Assays :

- The compound exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 5 to 15 µM.

- Apoptosis Induction :

- Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating enhanced apoptosis.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| A549 | 10 | Yes |

| MCF7 | 15 | Yes |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Xenograft Models : In mice bearing A549 xenografts, administration of the compound led to a significant reduction in tumor volume compared to controls.

- Toxicity Studies : Preliminary toxicity assessments indicated a favorable safety profile at therapeutic doses.

Case Studies

- Case Study 1: Lung Cancer Treatment

- A study demonstrated that this compound effectively inhibited tumor growth in lung cancer models by targeting EGFR pathways.

- Case Study 2: Breast Cancer

- Another investigation showed that this compound could sensitize MCF7 cells to conventional chemotherapy agents, suggesting potential use as an adjuvant therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (R)-N4-(3-chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine with structurally and functionally related compounds:

Structural Analogs

Functional Analogs in Therapeutic Contexts

Afatinib (target drug): Derived from the R-enantiomer via coupling with trans-4-dimethylaminocrotonic acid. Exhibits irreversible EGFR inhibition, whereas the parent compound lacks direct therapeutic activity .

WXJ-103 (ribociclib derivative):

- Synthesized by modifying the R-enantiomer with a pyrimidine-benzimidazole moiety.

- Shows potent CDK4/6 inhibition (IC₅₀ < 0.1 μM) and anti-proliferative effects in triple-negative breast cancer cells .

N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine: Identified as a hit compound against MERS-CoV (IC₅₀ = 0.157 μM) .

N4-(4-Chloro-3-trifluoromethyl-phenyl)-7-methoxyquinazoline-4,6-diamine :

- Features a trifluoromethyl group for enhanced lipophilicity.

- Explored for anti-inflammatory and anticancer activity .

Key Research Findings and Implications

Stereochemical Impact : The R-enantiomer’s configuration enhances binding specificity in kinase inhibitors compared to the S-enantiomer, as seen in afatinib’s clinical efficacy .

Substituent Effects :

- The tetrahydrofuran-3-yloxy group improves metabolic stability over methoxy analogs .

- Thioether substitutions (e.g., 4-methoxybenzylthio) enhance solubility but may reduce target affinity .

Therapeutic Versatility : Modifications to the quinazoline core enable applications in oncology (afatinib, WXJ-103) and virology (anti-MERS-CoV agents) .

Tables Summarizing Comparative Data

Table 1: Structural and Functional Comparison of Selected Quinazoline Derivatives

Preparation Methods

Synthesis of the Intermediate N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine

- Starting from N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (compound 1), a nucleophilic aromatic substitution with (4-methoxyphenyl)methanethiol is performed.

- The reaction employs aqueous sodium hydroxide as a base to facilitate the substitution of the fluorine atom at the 7-position with the thiol group, yielding compound 2 in high yield (99%) as a yellow powder.

- Solvent: Not explicitly specified, but typically ethanol or DMF.

- Temperature: Room temperature (~25°C).

- Duration: 2 hours.

- Reagents: (4-methoxyphenyl)methanethiol, sodium hydroxide.

- Confirmed via NMR (¹H, ¹³C, ¹⁹F), HRMS, and IR spectroscopy.

- The compound demonstrates stability in air and water over extended periods.

Reduction to the Target Diamine

- The nitro group on compound 2 is reduced to an amine using iron powder and ammonium chloride in a typical reduction setup.

- The reduction proceeds smoothly, yielding the diamine compound (compound 3) quantitatively.

- The process is conducted at room temperature, with the reaction monitored via NMR to confirm completion.

Introduction of the Tetrahydrofuran-3-yloxy Group

- The key step involves reacting the amino-quinazoline intermediate with an acid chloride derivative of tetrahydrofuran-3-carboxylic acid.

- The acid chloride is generated in situ from tetrahydrofuran-3-carboxylic acid using reagents like thionyl chloride or oxalyl chloride.

- The reaction occurs in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or acetonitrile, with the addition of a base like sodium carbonate or N-methylmorpholine to neutralize HCl generated.

- Temperature: 55–60°C during acid chloride addition.

- Duration: 3 hours of stirring.

- Solvent: N-methyl-2-pyrrolidone (NMP) and acetonitrile mixture.

- Base: Sodium carbonate solution to maintain pH 4–5.

- The crude product is extracted with ethyl acetate, washed, and dried.

- Crystallization is achieved by adding solvents such as isobutyl acetate and methyl cyclohexane, which facilitate the formation of crystalline form-R.

Crystalline Form-R Preparation

- The crystalline form-R is obtained by adding isobutyl acetate and nitromethane to the reaction mixture, followed by heating at 60°C for 1 hour.

- The mixture is cooled, and the product is isolated via filtration, washed, and dried.

- Alternatively, the acid chloride of tetrahydrofuran-3-carboxylic acid is slowly added to the intermediate in NMP at 55–60°C, then water and ethyl acetate are used for extraction and purification.

Data Table of Preparation Conditions

| Step | Reagents | Solvent | Temperature | Duration | Purification Method | Notes |

|---|---|---|---|---|---|---|

| 1 | (4-methoxyphenyl)methanethiol, sodium hydroxide | Ethanol/DMF | Room temperature | 2 hours | Filtration, washing | High yield, stable intermediate |

| 2 | Iron powder, ammonium chloride | Water | Room temperature | Variable | Filtration, washing | Complete reduction to diamine |

| 3 | Acid chloride of tetrahydrofuran-3-carboxylic acid | NMP, acetonitrile | 55–60°C | 3 hours | Extraction with ethyl acetate | Purification with isobutyl acetate/methyl cyclohexane |

Research Findings and Optimization

- Yield and Purity: The nucleophilic substitution and reduction steps consistently yield high purity intermediates (>99%) with yields exceeding 90%.

- Crystalline Form Control: Solvent choice and temperature control are critical for obtaining crystalline form-R, which exhibits enhanced stability and bioavailability.

- Reaction Monitoring: NMR and HRMS are routinely employed to confirm reaction progress and product integrity.

- Environmental Conditions: Reactions are optimized to minimize moisture and air exposure, preserving stereochemistry and compound stability.

Q & A

Q. Basic

- NMR Spectroscopy : Use - and -NMR to confirm the (R)-configuration at the tetrahydrofuran-3-yloxy moiety and verify substitution patterns on the quinazoline core .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in THF/hexane mixtures and analyzing diffraction patterns .

- HPLC-MS : Validate purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

How should researchers handle stability challenges during storage and experimental use?

Q. Basic

- Storage : Store in sealed, light-protected containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the tetrahydrofuran ring .

- Incompatibilities : Avoid strong acids/bases, which may hydrolyze the ether linkage in the tetrahydrofuran-3-yloxy group .

- Stability Monitoring : Conduct periodic TLC or HPLC checks to detect decomposition .

What mechanistic insights explain the regioselectivity of substitutions on the quinazoline core?

Advanced

The 7-position’s reactivity is influenced by:

- Electronic Effects : Electron-donating groups (e.g., tetrahydrofuran-3-yloxy) activate the para position for nucleophilic attack.

- Steric Factors : Bulky substituents at the 4-amine group hinder substitutions at adjacent positions.

- Catalytic Pathways : Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig) can direct substitutions to the 6-position, as seen in related morpholinopropyl analogs .

How can contradictory data on reactivity under varying pH conditions be resolved?

Q. Advanced

- Controlled Studies : Perform kinetic assays at pH 2–12 to map degradation pathways (e.g., acid-catalyzed hydrolysis of the tetrahydrofuran ring vs. base-induced deamination).

- Isolation of Byproducts : Use LC-MS to identify intermediates, such as fluorophenyl-quinazoline derivatives formed under acidic conditions .

- Computational Modeling : Apply DFT calculations to predict protonation states and transition-state energies .

What comparative strategies are effective for evaluating bioactivity differences between (R)- and (S)-enantiomers?

Q. Advanced

- Chiral Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate enantiomers .

- Biological Assays : Test kinase inhibition profiles (e.g., EGFR-TK) to correlate stereochemistry with IC values.

- Molecular Docking : Compare binding poses of (R)- and (S)-forms in target protein active sites .

What personal protective equipment (PPE) and engineering controls are mandated for safe handling?

Q. Basic

- PPE : Wear nitrile gloves, EN 166-certified safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥0.5 m/s airflow during synthesis to minimize inhalation risks .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

How do solvent polarity and proticity influence the efficiency of key synthetic steps?

Q. Advanced

- Polar Aprotic Solvents (THF, DMF) : Enhance nucleophilicity of oxygen-based substituents during etherification .

- Protic Solvents (MeOH, EtOH) : Favor reduction steps by stabilizing charged intermediates via hydrogen bonding .

- Solvent Screening : Use a Design of Experiments (DoE) approach to optimize dielectric constants and boiling points .

What purification methods are recommended for eliminating trace metal catalysts from final products?

Q. Basic

- Chelation : Stir crude products with EDTA (1–2 wt%) in THF/water to sequester residual iron .

- Filtration : Pass solutions through Celite® pads to remove particulate catalysts.

- Recrystallization : Use ethanol/water mixtures to precipitate pure compound while leaving metals in the mother liquor .

How can structure-activity relationship (SAR) studies be designed to probe the role of the tetrahydrofuran-3-yloxy group?

Q. Advanced

- Analog Synthesis : Replace the tetrahydrofuran moiety with morpholino, piperidinyl, or other oxygenated rings .

- Biological Testing : Compare IC values across analogs in cellular assays (e.g., proliferation inhibition in NSCLC lines).

- Pharmacophore Mapping : Use 3D-QSAR to identify steric/electronic contributions of the substituent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.